

Preclinical Pharmacology of AZD1390: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD1390

Cat. No.: B605744

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.^{[1][2][3]} ATM is a critical regulator of the DNA damage response (DDR), particularly in orchestrating the cellular reaction to DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR).^{[1][3][4][5]} By inhibiting ATM, **AZD1390** prevents the activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of genomic instability and ultimately inducing apoptosis in tumor cells.^{[1][6]} This mechanism of action makes **AZD1390** a promising agent for radiosensitizing tumors, especially those located in the brain, a common site for both primary and metastatic cancers with poor prognoses.^{[3][4][5]} This technical guide provides a comprehensive overview of the preclinical pharmacology of **AZD1390**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative parameters of **AZD1390** from various preclinical studies, providing a comparative view of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

Parameter	Value	Species/Cell Line	Notes	Reference
Cellular IC50	0.78 nM	Not specified	ATP-competitive kinase inhibitor.	[2]
Selectivity vs. ATR	>10,000-fold	Not specified	Highly selective against other PIKK family kinases.	[5] [6] [7]
Selectivity vs. DNA-PK	>10,000-fold	Not specified	Highly selective against other PIKK family kinases.	[2] [5] [7]
Selectivity vs. mTOR	>10,000-fold	Not specified	Highly selective against other PIKK family kinases.	[2] [5] [7]

Table 2: Preclinical Pharmacokinetics (Brain Penetration)

Species	K _{p,uu} (Brain:Plasma Unbound Ratio)	Notes	Reference
Mouse	0.04	AZD1390 is a substrate for efflux transporters in rodents.	[2] [4]
Rat	0.17	AZD1390 is a substrate for efflux transporters in rodents.	[2] [4]
Cynomolgus Monkey	0.33	Confirmed via PET imaging with 11C-labeled AZD1390.	[2] [5] [7]
Human	0.24	Determined by a microdose PET study in healthy volunteers.	[8]

Table 3: Preclinical Pharmacokinetics (Oral Bioavailability)

Species	Oral Bioavailability (%)	Half-life (hours)	Reference
Rat	74%	2.4	[9]
Dog	66%	22	[9]

Key Experimental Protocols

This section details the methodologies for pivotal experiments that have characterized the preclinical profile of **AZD1390**.

In Vitro ATM Target Engagement Assay

- Objective: To determine the cellular potency and target engagement of **AZD1390** on the ATM signaling pathway.
- Cell Lines: LN18 glioblastoma (GBM) cells and NCI-H2228 lung cancer cells.[4]
- Methodology:
 - Cells are seeded and allowed to adhere overnight.
 - Cells are treated with a dose range of **AZD1390** (e.g., 0 to 300 nM) for a specified time (e.g., 1, 4, or 6 hours).[4]
 - To induce DNA damage and activate the ATM pathway, cells are exposed to ionizing radiation.
 - Cell lysates are collected, and protein concentrations are determined.
 - Western blotting is performed to assess the phosphorylation status of ATM at Serine 1981 (pATM), as well as downstream targets like KAP1 (pKAP1) and RAD50.[4][10]
 - The intensity of the phosphorylated protein bands is quantified and normalized to a loading control to determine the dose-dependent inhibition by **AZD1390**.

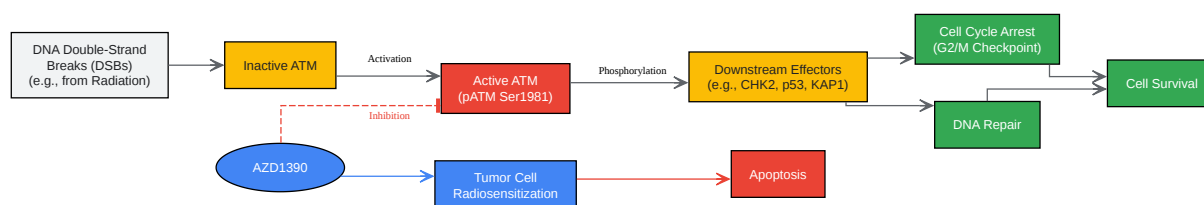
Orthotopic Brain Tumor Models (In Vivo Efficacy)

- Objective: To evaluate the efficacy of **AZD1390** in combination with radiation in a clinically relevant in vivo setting.
- Animal Models: Immunocompromised mice (e.g., CD-1 Nude mice).[11]
- Tumor Models:
 - Syngeneic models (e.g., GL261 glioma).
 - Patient-derived xenografts (PDX) of glioblastoma.[4]
 - Orthotopic lung-to-brain metastasis models (e.g., NCI-H2228).[4]
- Methodology:

- Tumor cells (e.g., U251, patient-derived GBM cells) are stereotactically implanted into the brains of the mice.[11][12]
- Tumor growth is monitored, often by bioluminescence imaging or MRI.
- Once tumors are established, mice are randomized into treatment groups: vehicle control, **AZD1390** alone, radiation alone, and **AZD1390** in combination with radiation.[11]
- **AZD1390** is administered orally at a specified dose and schedule (e.g., 20 mg/kg, once or twice daily).[12]
- Radiation is delivered in fractionated doses (e.g., 2 Gy x 5 fractions) to mimic clinical regimens.[11][12]
- Endpoints include tumor regression (measured by imaging) and overall survival.[4][6]
- Pharmacodynamic assessments may be performed on tumor tissue to confirm target engagement (e.g., inhibition of pATM and pRAD50).[5][7]

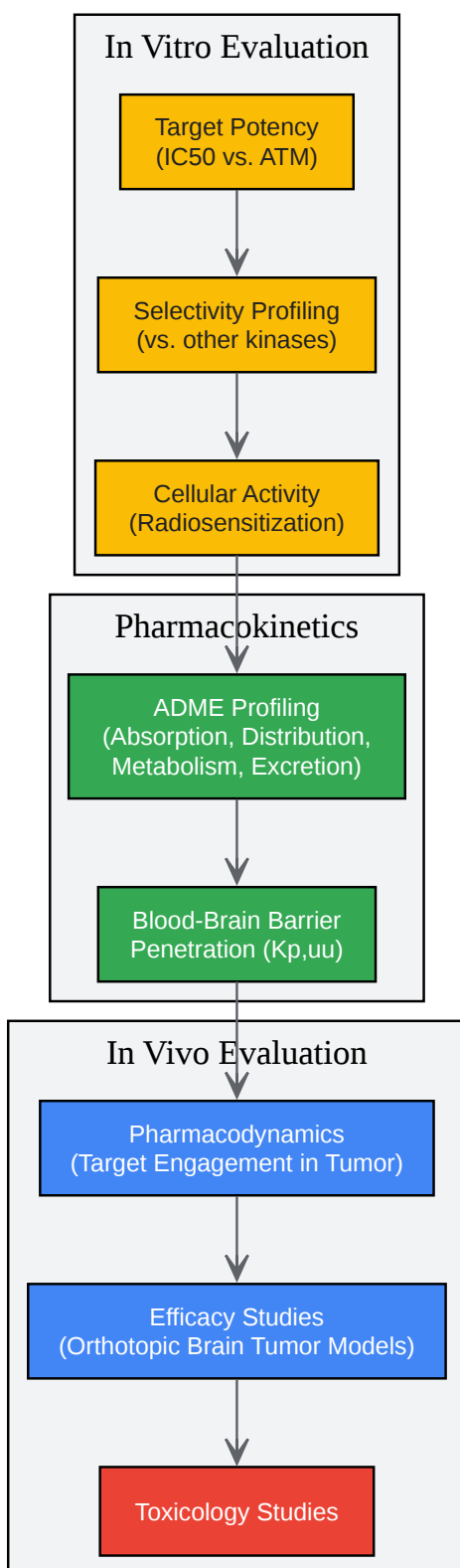
Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical pharmacology of **AZD1390**.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AZD1390** in the ATM signaling pathway.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Facebook [cancer.gov]
- 2. AZD1390 [openinnovation.astrazeneca.com]
- 3. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 4. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AZD1390 | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. ATM inhibition enhances the efficacy of radiation across distinct molecular subgroups of pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Pharmacology of AZD1390: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#preclinical-pharmacology-of-azd1390]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com